N-(4-methoxyphenyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N~3~-(4-METHOXYPHENYL)-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with methoxyphenyl and phenyl groups. The presence of these functional groups contributes to its distinct chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3-(4-METHOXYPHENYL)-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the quinoline core. Subsequent functionalization steps introduce the carboxamide group and other substituents under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: N3-(4-METHOXYPHENYL)-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
N~3~-(4-METHOXYPHENYL)-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N3-(4-METHOXYPHENYL)-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but has an indole core instead of a quinoline core.
5-(4-Methoxyphenyl)-1H-imidazole: Similar methoxyphenyl substitution but with an imidazole core.
Uniqueness: N3-(4-METHOXYPHENYL)-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific quinoline core structure, which imparts distinct chemical and biological properties compared to other compounds with similar substituents. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C23H20N2O4 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H20N2O4/c1-29-17-12-10-15(11-13-17)24-22(27)19-14-18-20(8-5-9-21(18)26)25(23(19)28)16-6-3-2-4-7-16/h2-4,6-7,10-14H,5,8-9H2,1H3,(H,24,27) |
InChI Key |
WZXMJIYCTKSBPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(CCCC3=O)N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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